Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-
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Overview
Description
7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE is a complex organic compound with a unique structure that includes a furan ring, a dimethyl group, and an oxazolo-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE typically involves the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride. This reaction proceeds under specific conditions, often requiring the presence of a base to facilitate the condensation process . The resulting intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic substitution reactions are common, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, bromine, hexamethylenetetramine, acetic anhydride, and benzoic acid . The conditions for these reactions vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo-purine derivatives and furan-containing molecules. Examples include:
Uniqueness
What sets 7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE apart from similar compounds is its unique combination of structural features, including the furan ring and the oxazolo-purine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10N4O4 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
7-(furan-2-yl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C13H10N4O4/c1-15-10-9(11(18)16(2)13(15)19)17-6-8(21-12(17)14-10)7-4-3-5-20-7/h3-6H,1-2H3 |
InChI Key |
NGMQRJLMMSSGGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=CO4 |
Origin of Product |
United States |
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